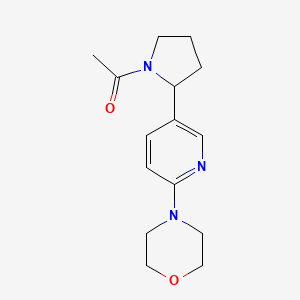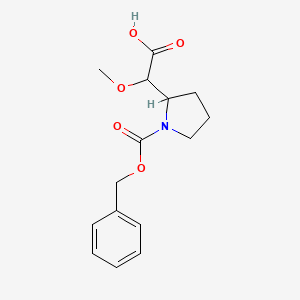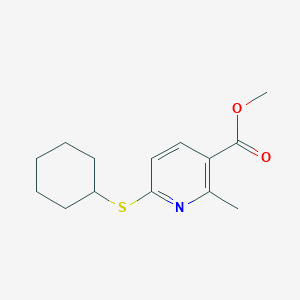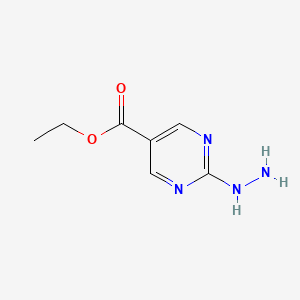
4-Isopropyltetrahydro-2H-pyran-4-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isopropyltetrahydro-2H-pyran-4-OL is a chemical compound with the molecular formula C8H16O2 and a molecular weight of 144.21 g/mol . It is a derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle. This compound is known for its unique structural features, which include a tetrahydropyran ring substituted with an isopropyl group and a hydroxyl group at the 4-position. It is used in various fields, including organic synthesis and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Isopropyltetrahydro-2H-pyran-4-OL involves the Prins cyclization reaction. This reaction typically uses isoprenol and isovaleraldehyde as starting materials, with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction proceeds through the formation of a hemiacetal intermediate, followed by cyclization to form the tetrahydropyran ring.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized by using solid acid catalysts, such as iron-modified silica or alumosilicates . These catalysts offer advantages in terms of reusability and selectivity, making the process more efficient and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
4-Isopropyltetrahydro-2H-pyran-4-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 4-isopropyltetrahydro-2H-pyran-4-one.
Reduction: Formation of this compound.
Substitution: Formation of 4-isopropyltetrahydro-2H-pyran-4-chloride or 4-isopropyltetrahydro-2H-pyran-4-amine.
Wissenschaftliche Forschungsanwendungen
4-Isopropyltetrahydro-2H-pyran-4-OL has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant odor.
Vergleich Mit ähnlichen Verbindungen
4-Isopropyltetrahydro-2H-pyran-4-OL can be compared with other similar compounds, such as:
Tetrahydro-4H-pyran-4-ol: This compound lacks the isopropyl group, making it less lipophilic and potentially less effective in certain applications.
2H-Pyran-4-ol: This compound has a different ring structure, which can affect its reactivity and applications.
The presence of the isopropyl group in this compound makes it unique, as it enhances the compound’s chemical properties and broadens its range of applications.
Eigenschaften
| 1339128-40-3 | |
Molekularformel |
C8H16O2 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
4-propan-2-yloxan-4-ol |
InChI |
InChI=1S/C8H16O2/c1-7(2)8(9)3-5-10-6-4-8/h7,9H,3-6H2,1-2H3 |
InChI-Schlüssel |
XUWIXDMDHOHGHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1(CCOCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-((4-Methylbenzyl)oxy)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11802670.png)







